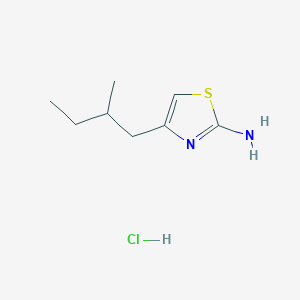
4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or uses .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the molecular structure of the compound, including the arrangement of atoms, types of bonds, molecular geometry, and electronic structure .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions .Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound, such as melting point, boiling point, solubility, density, refractive index, and specific rotation .Applications De Recherche Scientifique
Corrosion Inhibition
Thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for metals in acidic environments. For example, a study demonstrated that 2-amino-4-methyl-thiazole serves as an effective corrosion inhibitor for mild steel in HCl solution, suggesting the potential of thiazole compounds in protective coatings to prevent metal corrosion (Yüce et al., 2014).
Antimicrobial and Antitumor Activity
The structural motif of thiazole is prominent in medicinal chemistry due to its biological activity. Studies have synthesized and analyzed thiazole derivatives for their antimicrobial and antitumor properties, indicating the versatility of these compounds in developing new therapeutic agents. For instance, certain Schiff bases derived from 1,3,4-thiadiazole compounds exhibited antimicrobial and antitumor activities, highlighting the potential of thiazole derivatives in pharmaceutical research (Gür et al., 2020).
Environmental and Industrial Applications
The utility of thiazole derivatives extends to environmental and industrial applications, such as the synthesis of corrosion inhibitors for copper, showcasing the compound's potential in materials science and engineering. Research into thiazoles as corrosion inhibitors for copper in acidic solutions exemplifies the application of these compounds in prolonging the life of metal components in harsh environments (Farahati et al., 2019).
Chemical Synthesis and Catalysis
Thiazole compounds are also pivotal in chemical synthesis and catalysis, offering routes to various chemical transformations. The development of catalytic methods using thiazolium carbene-based catalysts for the N-formylation and N-methylation of amines with CO2 as the carbon source exemplifies the role of thiazole derivatives in sustainable chemistry (Das et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methylbutyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.ClH/c1-3-6(2)4-7-5-11-8(9)10-7;/h5-6H,3-4H2,1-2H3,(H2,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORRBYJKHQUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CSC(=N1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2390275.png)
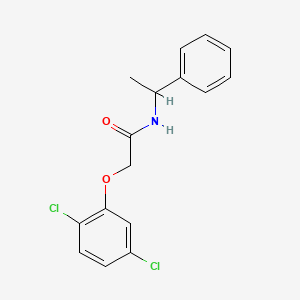
![1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2390277.png)
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390278.png)

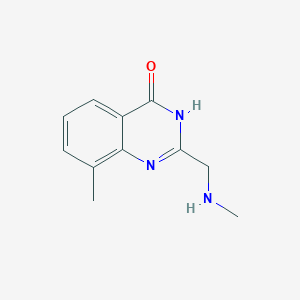
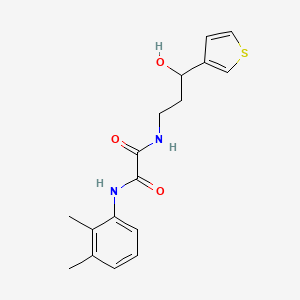



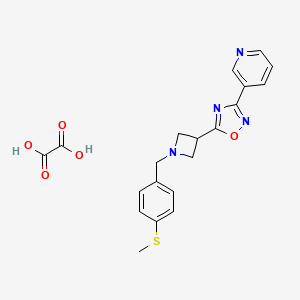
![3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2390291.png)